N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide
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Overview
Description
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide is an organic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a methoxyethyl chain, and a diphenylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 3-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Methoxyethyl Chain Addition:
Amide Bond Formation: The final step is the formation of the amide bond, which can be achieved through condensation reactions between the fluorophenyl intermediate and the diphenylpropanamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group is known to enhance binding affinity to certain receptors, while the methoxyethyl chain can influence the compound’s pharmacokinetic properties. The diphenylpropanamide backbone provides structural stability and contributes to the overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide
- N-[2-(3-chlorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide
- N-[2-(3-fluorophenyl)-2-ethoxyethyl]-3,3-diphenylpropanamide
Uniqueness
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methoxyethyl chain also differentiates it from other similar compounds, potentially altering its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO2/c1-28-23(20-13-8-14-21(25)15-20)17-26-24(27)16-22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-15,22-23H,16-17H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKWVCMKJTZOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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